ZINC nitrate

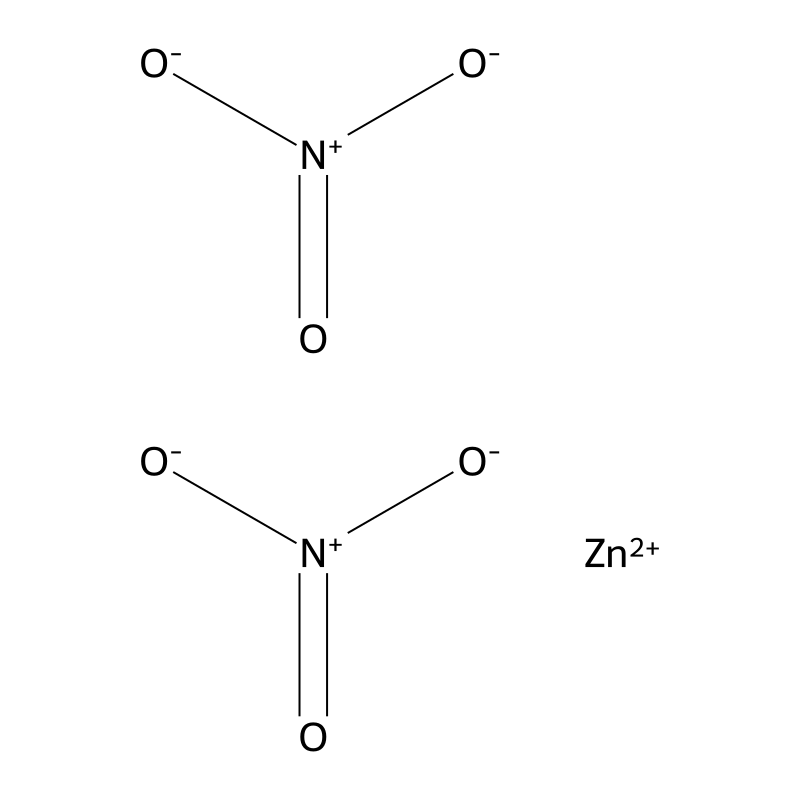

Zn(NO3)2

Zn(NO3)2

N2O6Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Zn(NO3)2

Zn(NO3)2

N2O6Zn

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 93 g/100g.

Solubility in water, g/100ml at 20 °C: 200 (very good)

Synonyms

Canonical SMILES

Synthesis of Coordination Polymers

Zinc nitrate plays a crucial role in the laboratory synthesis of coordination polymers. These complex three-dimensional structures are formed by the coordination of metal ions (like zinc from Zn(NO₃)₂) with organic ligands. Their diverse structures and properties make them attractive for research in areas like catalysis, gas storage, and sensors [].

Researchers utilize zinc nitrate's ability to decompose into zinc oxide (ZnO) in a controlled manner. This controlled decomposition allows for the generation of various morphologies, including nanowires, which are of particular interest due to their unique electrical and optical properties [].

Catalyst in Chemical Reactions

Zinc nitrate acts as a catalyst in various chemical reactions. Its Lewis acidity (ability to accept electron pairs) makes it suitable for promoting reactions involving organic molecules. Research explores its use in the production of resins, dyes, and even medicines [, ].

For instance, studies investigate the potential of zinc nitrate as a catalyst for the synthesis of biocompatible polymers used in drug delivery systems [].

Oxidizing Agent

Zinc nitrate exhibits strong oxidizing properties, making it a valuable reagent in specific research applications. Researchers utilize this property in controlled oxidation reactions or as an initiator for other reactions [].

Zinc nitrate is represented by the chemical formula Zn(NO₃)₂. It commonly exists as a hexahydrate (Zn(NO₃)₂ • 6 H₂O), appearing as a white or colorless crystalline solid at room temperature. This compound is highly soluble in water and alcohol, and while it is non-combustible, it can accelerate the combustion of other materials. Upon heating, zinc nitrate decomposes to release toxic nitrogen oxides .

- Decomposition: Upon heating, zinc nitrate decomposes:This reaction produces zinc oxide, nitrogen dioxide, and oxygen .

- Reaction with Sodium Carbonate:This forms zinc carbonate and sodium nitrate .

- Reaction with Ammonium Hydroxide:Here, zinc hydroxide precipitates out of the solution .

- Reaction with Sodium Hydroxide:This also results in the formation of zinc hydroxide .

Research indicates that zinc nitrate interacts with various compounds, influencing their chemical behavior. For instance, it can enhance the reactivity of certain organic compounds when used as a catalyst. Additionally, its interactions with biological systems highlight its importance in nutrition and potential toxicity at elevated levels .

Similar Compounds: Comparison with Other Compounds

Zinc nitrate shares similarities with several other inorganic nitrates but has unique properties that distinguish it:

| Compound Name | Formula | Solubility | Unique Properties |

|---|---|---|---|

| Zinc Nitrate | Zn(NO₃)₂ | Highly soluble | Accelerates combustion; forms toxic gases upon decomposition |

| Calcium Nitrate | Ca(NO₃)₂ | Highly soluble | Used as a fertilizer; less toxic |

| Barium Nitrate | Ba(NO₃)₂ | Soluble | Used in pyrotechnics; less reactive |

| Ammonium Nitrate | NH₄NO₃ | Highly soluble | Commonly used as a fertilizer |

Zinc nitrate's ability to act as both a strong oxidizing agent and a source of zinc ions sets it apart from these similar compounds .

Physical Description

DryPowder; Liquid

COLOURLESS CRYSTALS OR POWDER.

Color/Form

Density

Relative density (water = 1): 2.07 (hexahydrate)

Melting Point

-18 °C /hydrate/

~110 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 209 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 206 of 209 companies with hazard statement code(s):;

H272 (98.54%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (61.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (48.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (88.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (34.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (68.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

Mining (except oil and gas) and support activities

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Nitric acid, zinc salt (2:1): ACTIVE